molecular formula C10H15BrN2O3 B14599132 5-(2-Bromoethyl)-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 60308-93-2

5-(2-Bromoethyl)-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14599132
CAS No.: 60308-93-2
M. Wt: 291.14 g/mol
InChI Key: DXVCRFWFANCZHB-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione is a chemical compound with the molecular formula C10H15BrN2O3. It belongs to the class of pyrimidinetriones, which are known for their diverse applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoethyl)-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of butylmalonic acid with urea in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented to monitor the reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethyl)-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyrimidinetriones with various functional groups.

    Oxidation Reactions: Formation of oxo derivatives.

    Reduction Reactions: Formation of dihydropyrimidinetriones.

Scientific Research Applications

5-(2-Bromoethyl)-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-Bromoethyl)-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The bromine atom plays a crucial role in the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of certain enzymes or disrupt specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Bromoethyl)-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy as a therapeutic agent .

Properties

CAS No.

60308-93-2

Molecular Formula

C10H15BrN2O3

Molecular Weight

291.14 g/mol

IUPAC Name

5-(2-bromoethyl)-5-butyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H15BrN2O3/c1-2-3-4-10(5-6-11)7(14)12-9(16)13-8(10)15/h2-6H2,1H3,(H2,12,13,14,15,16)

InChI Key

DXVCRFWFANCZHB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(=O)NC(=O)NC1=O)CCBr

Origin of Product

United States

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